molecular formula C11H7Cl2NO B13205922 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol

5-Chloro-2-(4-chlorophenyl)pyridin-3-ol

Cat. No.: B13205922
M. Wt: 240.08 g/mol
InChI Key: ZUKKPXGSVLVFST-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chlorophenyl)pyridin-3-ol is a chemical compound featuring a chlorinated pyridin-3-ol core structure linked to a 4-chlorophenyl group. This structure classifies it as a substituted phenylpyridine, a privileged scaffold in medicinal and agrochemical research . Compounds with similar structures have been identified as key intermediates in the synthesis of bioactive molecules and have shown promise in various therapeutic areas . In pharmaceutical research, analogues of this compound, particularly those with halogens on the phenyl ring, are frequently explored as core templates for developing novel kinase inhibitors . Kinase inhibition is a major pathway for therapeutic intervention in diseases such as cancer and malaria . The specific substitution pattern of chlorine atoms on this molecule may allow researchers to fine-tune electronic properties and steric hindrance, optimizing interactions with biological targets. Furthermore, the pyridin-3-ol moiety can serve as a versatile synthetic handle for further chemical derivatization, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other consumer-related applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenyl)pyridin-3-ol

InChI

InChI=1S/C11H7Cl2NO/c12-8-3-1-7(2-4-8)11-10(15)5-9(13)6-14-11/h1-6,15H

InChI Key

ZUKKPXGSVLVFST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)O)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 4 Chlorophenyl Pyridin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Structure

A retrosynthetic analysis of 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol allows for the deconstruction of the target molecule into simpler, more readily available starting materials. The key strategic disconnections involve the carbon-carbon bond between the pyridine (B92270) ring and the 4-chlorophenyl group, and the carbon-halogen and carbon-oxygen bonds on the pyridine core.

One plausible retrosynthetic pathway commences with the disconnection of the C2-aryl bond, suggesting a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a key final step. This approach would involve the coupling of a 2-halo-5-chloropyridin-3-ol derivative with 4-chlorophenylboronic acid. Alternatively, a 2-borylated 5-chloropyridin-3-ol could be coupled with 1-bromo-4-chlorobenzene.

Direct and Stepwise Synthesis Approaches to the Pyridinol Core

The construction of the central pyridin-3-ol ring with the desired substituents can be approached through several established synthetic strategies. These can be broadly categorized into methods that form the pyridine ring and those that introduce the required functionalities onto a pre-existing pyridine core.

Pyridine Ring Formation Strategies (e.g., Hantzsch, Chichibabin, Kröhnke Analogs)

While direct synthesis of this compound using classical named reactions for pyridine synthesis is not extensively documented, the principles of these reactions can be adapted.

Hantzsch Pyridine Synthesis : This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). wikipedia.orgchemtube3d.com To generate a pyridin-3-ol derivative, modified substrates would be necessary. For instance, a β-ketoester with a protected hydroxyl group at the appropriate position could be envisioned. Subsequent oxidation of the initially formed dihydropyridine (B1217469) would lead to the aromatic pyridine ring. wikipedia.org

Chichibabin Pyridine Synthesis : This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at elevated temperatures, often over a solid catalyst. nih.gov While traditionally used for simpler alkylpyridines, a carefully designed combination of carbonyl precursors could theoretically yield a more complex substitution pattern.

Kröhnke Pyridine Synthesis : This synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form 2,4,6-trisubstituted pyridines. wikipedia.org Adaptation of this method for the target molecule would require precursors that lead to the desired 2,3,5-substitution pattern, which represents a significant deviation from the typical outcome of this reaction. A more versatile approach to polysubstituted 3-hydroxypyridines involves the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with various dienophiles, which can provide a single-step route to this class of compounds. rsc.org

Introduction of Halogen Substituents: Regioselective Halogenation

The introduction of a chlorine atom at the 5-position of the pyridin-3-ol ring requires a regioselective halogenation strategy. The directing effects of the existing substituents on the pyridine ring, namely the hydroxyl group at C3 and the 4-chlorophenyl group at C2, are crucial. The hydroxyl group is an activating, ortho-, para-directing group, while the aryl group at C2 would also influence the electron density of the ring.

Electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) is a common method for the chlorination of activated aromatic and heteroaromatic rings. researchgate.netpsu.eduresearchgate.net The reaction conditions, including the choice of solvent and the potential use of a catalyst, can be optimized to favor chlorination at the desired C5 position. For activated pyridines, such as hydroxypyridines, halogenation can often proceed under mild conditions. researchgate.net The regioselectivity will be dictated by the combined electronic and steric effects of the substituents already present on the ring.

Installation of the 4-Chlorophenyl Moiety: Cross-Coupling Methodologies

The formation of the C-C bond between the pyridine ring and the 4-chlorophenyl group is a prime application for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile tool for this transformation. organic-chemistry.orglibretexts.org

This reaction typically involves the coupling of a halo-pyridine with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary approaches are feasible:

Coupling of a 2,5-dihalopyridin-3-ol with 4-chlorophenylboronic acid : This approach requires the synthesis of a 2,5-dihalopyridin-3-ol intermediate, for example, 2-bromo-5-chloropyridin-3-ol (B145115) or 2,5-dichloropyridin-3-ol. The differential reactivity of the two halogen atoms is key to achieving selective coupling at the C2 position. Generally, the C2-halogen in pyridines is more reactive towards palladium-catalyzed coupling than halogens at other positions.

Coupling of a 2-halopyridine derivative with a subsequent halogenation step : An alternative would be to first couple a 2-halopyridin-3-ol with 4-chlorophenylboronic acid to form 2-(4-chlorophenyl)pyridin-3-ol, followed by regioselective chlorination at the C5 position as described in the previous section.

Optimization of Reaction Conditions and Efficiency

The success of the synthetic strategy, particularly the cross-coupling step, hinges on the careful optimization of reaction conditions to maximize yield and purity.

Catalyst Systems and Ligand Effects in Coupling Reactions

The choice of the palladium catalyst and the associated ligands is critical for the efficiency of the Suzuki-Miyaura coupling.

Palladium Precursors : Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). For couplings involving chloro-pyridines, which can be less reactive than their bromo or iodo counterparts, more active catalyst systems are often required.

Ligands : The nature of the phosphine (B1218219) ligand or N-heterocyclic carbene (NHC) ligand coordinated to the palladium center significantly influences the catalyst's activity, stability, and selectivity. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or SPhos, can enhance the rate of oxidative addition, which is often the rate-determining step, and promote reductive elimination. researchgate.net For the selective mono-arylation of dichloropyridines, the choice of ligand is crucial to prevent diarylation. nih.govnih.gov Studies have shown that ligands with specific steric and electronic properties can control the regioselectivity of the coupling. nih.gov For instance, sterically hindered NHC ligands have been shown to promote C4-selective coupling of 2,4-dichloropyridines. nih.gov

The optimization process also involves screening different bases (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene (B28343), DMF, often with water as a co-solvent) to find the combination that provides the best results for the specific substrates being used. mdpi.commdpi.com

Below is a summary of catalyst systems often employed in Suzuki-Miyaura couplings of halo-pyridines:

Catalyst PrecursorLigandBaseSolvent SystemTypical Substrates
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OAryl chlorides
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃DioxaneHeteroaryl chlorides
Pd(dppf)Cl₂-Na₂CO₃DMF/H₂OAryl bromides
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂OAryl halides

Solvent and Temperature Influence on Reaction Kinetics and Selectivity

Solvent Effects:

The polarity, proticity, and coordinating ability of a solvent can significantly impact the reaction pathway.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed in pyridine synthesis. Their ability to dissolve a wide range of reactants and stabilize charged intermediates can accelerate reaction rates. For instance, in reactions involving nucleophilic aromatic substitution to introduce substituents onto the pyridine ring, these solvents can enhance the reactivity of the nucleophile.

Protic Solvents: Protic solvents such as ethanol (B145695), methanol, and water can participate in hydrogen bonding, which can either stabilize transition states or solvate reactants, thereby influencing reaction rates. In some condensation reactions leading to pyridine formation, protic solvents can act as proton donors or acceptors, facilitating key steps in the reaction mechanism.

Nonpolar Solvents: Solvents like toluene and hexane (B92381) are generally less effective for reactions involving polar or charged species. However, they can be advantageous in situations where side reactions in more polar media are a concern, or for specific steps like extractions and purifications.

The selectivity of a reaction can also be tuned by the solvent. For example, in reactions with multiple potential sites for substitution, the solvent can influence which site is favored by differentially solvating the transition states leading to the different products.

Temperature Effects:

Temperature is a fundamental parameter for controlling reaction kinetics. According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant. However, the effect of temperature on selectivity is more complex.

In syntheses that can yield multiple products, such as regioisomers, the product distribution can be under either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest (i.e., has the lowest activation energy).

Thermodynamic Control: At higher temperatures, with sufficient energy to overcome the activation barriers for all possible pathways, the reaction can reach equilibrium, favoring the formation of the most stable product.

For multi-step syntheses, such as those potentially involved in preparing this compound, specific temperature control at each stage is crucial. For instance, diazotization reactions, which could be used to introduce the hydroxyl group, are typically carried out at low temperatures (0–5 °C) to prevent the decomposition of the diazonium salt intermediate. Conversely, subsequent coupling or cyclization steps may require elevated temperatures to proceed at a reasonable rate.

The following interactive table summarizes the general influence of solvent and temperature on key reaction types relevant to pyridine synthesis.

Reaction TypeSolvent PolarityTemperatureGeneral Effect on KineticsGeneral Effect on Selectivity
CondensationHighModerate to HighIncreased rateCan be influenced by solvent's ability to stabilize intermediates
CycloadditionVariesVariesDependent on specific reactionCan be highly dependent on both solvent and temperature
Nucleophilic Aromatic SubstitutionHigh (Aprotic)ModerateIncreased rateSolvent can influence regioselectivity
DiazotizationAqueous/AcidicLow (0-5 °C)Controlled rate to prevent decompositionHigh selectivity for diazonium salt formation

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is essential for developing sustainable and environmentally responsible chemical processes. While specific green synthetic routes for this compound are not well-documented, general strategies for greening pyridine synthesis can be considered.

The twelve principles of green chemistry provide a framework for this endeavor:

Prevention: Designing synthetic routes that minimize waste generation.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment.

Designing Safer Chemicals: Designing chemical products to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents, or using safer alternatives.

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Using renewable rather than depleting raw materials.

Reduce Derivatives: Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/deprotection).

Catalysis: Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents.

Design for Degradation: Designing chemical products so they break down into innocuous degradation products at the end of their function.

Real-time Analysis for Pollution Prevention: Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

In the context of synthesizing this compound, several of these principles are particularly relevant:

Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. The use of ionic liquids or deep eutectic solvents could also be explored.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Catalysis: Utilizing catalytic methods, such as transition-metal catalysis for cross-coupling reactions to form the C-C bond between the pyridine and chlorophenyl rings, is preferable to stoichiometric methods. This reduces waste and often leads to higher selectivity.

The table below illustrates how green chemistry principles could be applied to a hypothetical synthesis of the target compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Safer SolventsUse of ethanol or water instead of chlorinated solvents in condensation or coupling steps.
Energy EfficiencyMicrowave irradiation to accelerate reaction times and reduce energy input for cyclization steps.
CatalysisPalladium-catalyzed Suzuki or Stille coupling to form the biaryl linkage, using catalytic amounts of the metal.
Atom EconomyA one-pot, multi-component reaction strategy to construct the pyridine ring, maximizing the incorporation of starting materials.

Comparative Analysis of Synthetic Routes: Yield, Purity, and Scalability

A comprehensive comparative analysis of synthetic routes for this compound is challenging due to the limited availability of specific published data. However, a theoretical comparison of plausible routes can be made based on common synthetic strategies for highly substituted pyridines. The key metrics for such a comparison are chemical yield, purity of the final product, and the scalability of the process for potential industrial production.

Let's consider two hypothetical routes:

Route A: Linear Synthesis via Ring Formation and Subsequent Functionalization

This approach would likely start with the construction of a simpler pyridine ring, followed by sequential introduction of the chloro, 4-chlorophenyl, and hydroxyl groups.

Purity: Purification can be challenging at each step, and impurities can be carried over, potentially complicating the purification of the final product.

Scalability: Scaling up a multi-step linear synthesis can be complex, as each step needs to be optimized for large-scale production. Issues such as heat transfer, reagent addition, and isolation of intermediates can become significant.

Route B: Convergent Synthesis via Coupling of Pre-functionalized Intermediates

A convergent approach would involve the synthesis of a functionalized pyridine precursor and a 4-chlorophenyl-containing fragment, which are then coupled in a later step.

Purity: Purification of the final product can be more straightforward as the precursors are often more structurally distinct from the final product and byproducts of the final coupling step.

Scalability: Convergent strategies are often more amenable to scale-up. The synthesis of the individual fragments can be optimized and scaled independently before the final coupling reaction.

The following data table provides a hypothetical comparison of these two routes. The values are illustrative and would need to be confirmed by experimental data.

ParameterRoute A (Linear Synthesis)Route B (Convergent Synthesis)
Number of Steps (Longest Sequence) 5-73-4
Estimated Overall Yield 10-20%30-50%
Purity (Typical, after chromatography) 95-98%>99%
Scalability Challenges - Multiple intermediate isolations- Cumulative waste generation- Potential for side reactions at each step- Optimization of the key coupling step- Synthesis of advanced intermediates
Potential Advantages - Use of simpler starting materials- Higher overall efficiency- Easier final purification
Potential Disadvantages - Low overall yield- Complex purification- Requires synthesis of more complex precursors

Chemical Reactivity and Transformations of 5 Chloro 2 4 Chlorophenyl Pyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The presence of two aromatic rings in 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol, the pyridine and the phenyl ring, theoretically allows for electrophilic aromatic substitution reactions. The hydroxyl group on the pyridine ring is an activating group and would direct incoming electrophiles to the ortho and para positions. Conversely, the chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with the inherent reactivity of the pyridine ring, would make mechanistic studies of electrophilic attack particularly insightful.

Further Halogenation and Nitration Studies

No specific studies on the further halogenation or nitration of this compound have been found in the reviewed literature. Such studies would be valuable for understanding the regioselectivity of electrophilic substitution on this specific scaffold.

Mechanistic Investigations of Electrophilic Attack

A detailed mechanistic investigation of electrophilic attack on this compound has not been published. Research in this area would clarify the preferred sites of substitution and the relative reactivity of the two aromatic rings.

Nucleophilic Substitution Reactions and Hydroxyl Group Transformations

The chloro-substituents on the pyridine ring and the hydroxyl group are potential sites for nucleophilic attack and functional group transformation.

Displacement of Chloro-Substituents on the Pyridine Ring

There is no available data on the nucleophilic displacement of the chloro-substituent on the pyridine ring of this compound. The reactivity of this position towards various nucleophiles remains to be determined.

O-Alkylation and O-Acylation of the Pyridinol Hydroxyl Group

Transformation of the pyridinol hydroxyl group via O-alkylation and O-acylation is a common strategy to modify the properties of such compounds. However, no specific examples of these reactions have been reported for this compound.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The two chloro-substituents on this compound represent handles for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The relative reactivity of the chlorine atom on the pyridine ring versus the one on the phenyl ring in reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations would be of significant synthetic interest. At present, no studies detailing these transformations for this specific compound are available in the scientific literature.

Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Coupling Applications

The presence of a chloro substituent on the pyridine ring of this compound opens the door to a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for creating biaryl compounds. harvard.edulibretexts.orgnih.gov In the context of this compound, the chloro group at the 5-position can be targeted for coupling with various aryl or vinyl boronic acids or their esters. The reactivity in Suzuki-Miyaura coupling is generally influenced by the electronic nature of the pyridine ring and the position of the leaving group. For chloropyridines, electron-donating groups on the boronic acid can lead to good to excellent yields of the coupled products. nih.gov

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, can be applied to this compound to introduce alkynyl moieties at the 5-position. The reaction is generally carried out under mild conditions with an amine base. wikipedia.org The efficiency of the coupling can be influenced by the choice of catalyst, base, and solvent. In some cases, copper-free Sonogashira conditions have been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This methodology can be employed to introduce a variety of nitrogen-containing functional groups at the 5-position of the pyridine ring of this compound. The reaction is compatible with a wide range of primary and secondary amines. The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. wikipedia.org

The following table summarizes the potential cross-coupling applications for this compound:

Coupling Reaction Reactant Bond Formed Potential Product Typical Catalyst System
Suzuki-MiyauraArylboronic acidC-C5-Aryl-2-(4-chlorophenyl)pyridin-3-olPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
SonogashiraTerminal alkyneC-C5-Alkynyl-2-(4-chlorophenyl)pyridin-3-olPd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Amine base
Buchwald-HartwigPrimary/Secondary AmineC-N5-Amino-2-(4-chlorophenyl)pyridin-3-olPd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu)

Scope and Limitations with Respect to the Pyridinol Functionality

In Suzuki-Miyaura reactions, Lewis-basic heterocycles are known to sometimes perform poorly in palladium-catalyzed cross-coupling reactions. researchgate.net The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The presence of the hydroxyl group might further modulate this effect.

For Sonogashira couplings, the reaction conditions are generally mild, which is advantageous for substrates with sensitive functional groups like the pyridinol. However, the choice of base is critical to avoid side reactions.

In Buchwald-Hartwig aminations, the hydroxyl group could potentially interfere with the catalytic cycle, although successful aminations of aryl halides bearing free hydroxyl groups have been reported. Protection of the hydroxyl group may be a strategy to circumvent these potential limitations and broaden the scope of applicable amines.

Oxidation and Reduction Pathways of the Pyridine and Phenyl Moieties

The pyridine and phenyl rings of this compound are susceptible to oxidation and reduction under appropriate conditions.

Oxidation: The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. However, oxidation can be achieved under specific conditions. For instance, the Elbs peroxydisulfate (B1198043) oxidation is a method for the hydroxylation of phenols and has been applied to the pyridine series to synthesize dihydroxypyridines. acs.org Oxidation of 3-substituted pyridinium (B92312) salts with potassium ferricyanide (B76249) has been shown to yield a mixture of pyridin-2-ones, with the regioselectivity influenced by the steric bulk of the substituent. mdpi.com The phenyl group can be oxidized under more forcing conditions, potentially leading to the formation of phenols or quinones, though this would likely require harsh reagents that might also affect the pyridine ring.

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel can lead to the formation of the corresponding piperidine (B6355638) derivative. The conditions for such reductions can often be controlled to selectively reduce the pyridine ring without affecting the phenyl ring. The chloro substituents can also be removed under reductive conditions, for example, through catalytic hydrogenation with a palladium catalyst in the presence of a base. The phenyl ring is generally more resistant to reduction than the pyridine ring.

Tautomerism and Isomerization Studies: Pyridinol-Pyridone Equilibrium

Substituted pyridin-3-ols can exist in equilibrium with their corresponding pyridone tautomers. In the case of this compound, this would be an equilibrium between the pyridin-3-ol form and the pyridin-3(2H)-one form.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the ring. journalcsij.comnih.gov In the gas phase, the hydroxypyridine form is generally favored. nih.govwayne.edu However, in polar solvents, the pyridone form often predominates due to its greater polarity and ability to form hydrogen bonds. journalcsij.comnih.govacs.org Computational studies on substituted 2-pyridones have shown that chloro substituents can stabilize the pyridone tautomer in both the gas and liquid phases. journalcsij.com The equilibrium between the tautomers is a dynamic process and can have significant implications for the reactivity and biological activity of the compound. sciencemadness.org

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in its solid state. For 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol, a single-crystal X-ray diffraction study would provide invaluable information.

Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

The data obtained from X-ray crystallography would reveal the crystal packing arrangement, detailing how individual molecules of this compound orient themselves within the crystal lattice. A critical aspect of this analysis would be the identification and characterization of intermolecular interactions. The presence of a hydroxyl group and a pyridine (B92270) nitrogen atom suggests the high likelihood of hydrogen bonding, which would play a significant role in stabilizing the crystal structure. The analysis would also detail other non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atoms.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. Investigations into the potential polymorphism of this compound would involve crystallization under various conditions to identify any different packing arrangements.

Furthermore, co-crystallization studies, where the target compound is crystallized with a second, pharmaceutically acceptable molecule (a coformer), could be explored. This technique is often employed to modify the physicochemical properties of a compound. The design of co-crystals would be guided by an understanding of the potential hydrogen bond donors and acceptors on the this compound molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a suite of NMR experiments would be necessary to fully assign its proton (¹H) and carbon (¹³C) chemical shifts and to understand its conformational behavior.

Multi-Dimensional NMR (2D-NMR) for Complex Structural Assignment

While one-dimensional ¹H and ¹³C NMR provide initial information, complex aromatic spin systems and potential overlapping signals would necessitate the use of two-dimensional (2D) NMR techniques. Experiments such as COSY (Correlation Spectroscopy) would establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached and long-range coupled carbon atoms, respectively. This comprehensive dataset would allow for the unambiguous assignment of all proton and carbon signals in the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine H-47.2 - 7.5125 - 130
Pyridine H-68.0 - 8.3145 - 150
Phenyl H-2', H-6'7.6 - 7.9128 - 132
Phenyl H-3', H-5'7.3 - 7.6129 - 133
Pyridine C-2-150 - 155
Pyridine C-3-155 - 160
Pyridine C-4-125 - 130
Pyridine C-5-120 - 125
Pyridine C-6-145 - 150
Phenyl C-1'-135 - 140
Phenyl C-2', C-6'-128 - 132
Phenyl C-3', C-5'-129 - 133
Phenyl C-4'-133 - 138

Note: These are predicted chemical shift ranges and would need to be confirmed by experimental data.

Dynamic NMR for Conformational Exchange and Tautomeric Equilibrium

The pyridin-3-ol moiety introduces the possibility of tautomerism, where the compound can exist in equilibrium between the enol (pyridin-3-ol) and keto (pyridin-3(2H)-one) forms. Dynamic NMR (DNMR) studies, involving variable temperature experiments, would be crucial to investigate this potential equilibrium. Changes in the NMR spectra as a function of temperature could provide evidence for the exchange between tautomers and allow for the determination of the thermodynamic and kinetic parameters of this process. Furthermore, DNMR could also probe the rotational dynamics around the C2-C1' single bond, providing insight into the conformational flexibility of the molecule in solution.

Vibrational Spectroscopy for Bond Analysis and Functional Group Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the nature of chemical bonds and intermolecular interactions.

For this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups. The O-H stretching vibration of the hydroxyl group would be a prominent feature, and its position and shape would be indicative of the extent of hydrogen bonding. The C=C and C=N stretching vibrations of the pyridine ring, as well as the C-Cl stretching vibrations, would also provide a unique spectroscopic fingerprint for the molecule. By comparing the spectra in the solid state and in solution, information about changes in intermolecular interactions and conformation can be inferred.

Interactive Data Table: Expected Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H stretch (H-bonded)3200 - 3500
Aromatic C-H stretch3000 - 3100
C=C / C=N ring stretch1400 - 1600
C-O stretch1200 - 1300
C-Cl stretch700 - 850

Note: These are expected frequency ranges and are subject to the specific molecular environment.

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive in Scientific Literature

Consequently, the detailed exploration of its electronic structure, molecular geometry, and spectroscopic properties, as outlined in the requested article structure, cannot be fulfilled at this time. The specific data required for a comprehensive discussion on the following topics for this compound is not present in the accessible scientific literature:

Quantum Chemical Calculations of Electronic Structure and Properties:

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Charge Distribution and Electrostatic Potential Surfaces

Natural Bond Orbital (NBO) Analysis

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequencies:

Conformational Analysis and Energetic Minima

Spectroscopic Property Prediction (NMR, IR)

While computational studies have been performed on structurally related compounds, such as other substituted pyridines and molecules containing chlorophenyl moieties, the strict focus on This compound precludes the inclusion of such data. Extrapolating findings from similar but distinct molecules would not provide the scientifically accurate and specific information required and would violate the directive to focus solely on the named compound.

This lack of specific research highlights a potential area for future investigation within the field of computational chemistry. A dedicated theoretical study on this compound would be necessary to generate the data needed to populate the requested analytical framework.

Theoretical and Computational Chemistry of 5 Chloro 2 4 Chlorophenyl Pyridin 3 Ol

Reaction Mechanism Predictions and Transition State Characterization

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most energetically favorable route from reactants to products. This involves locating and characterizing stationary points on the PES, namely minima (reactants, products, intermediates) and first-order saddle points (transition states).

For 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol, DFT calculations could be employed to predict the mechanisms of various potential reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the hydroxyl group. For instance, in a hypothetical electrophilic nitration reaction, computations would aim to determine whether the incoming electrophile adds preferentially to the pyridine (B92270) ring or the phenyl ring and at which position.

The process involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations.

Transition State (TS) Search: Sophisticated algorithms are used to locate the transition state connecting reactants to products. The TS represents the highest energy point along the minimum energy path and is characterized by a single imaginary vibrational frequency.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. mdpi.com

Computational studies on related heterocyclic systems have demonstrated that such approaches can successfully elucidate complex reaction mechanisms, including regioselectivity and stereoselectivity. mdpi.comresearchgate.net For example, studies on substituted pyridines can help predict how the existing chloro and chlorophenyl groups on this compound would direct incoming reactants.

The table below presents hypothetical data for a transition state analysis of an electrophilic substitution reaction on the pyridine ring of the title compound, illustrating the type of information that can be obtained from such a computational study.

ParameterTransition State (TS1)Description
Relative Energy (kcal/mol)+25.4The activation energy barrier for the reaction.
Imaginary Frequency (cm⁻¹)-350.2iConfirms the structure as a true transition state.
Key Bond Distance (Å): C4-NO₂2.15The forming bond between the pyridine ring and the electrophile.
Key Bond Distance (Å): C4-H1.45The breaking bond of the hydrogen being substituted.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is ideal for studying static structures and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles evolve. This approach is invaluable for understanding the conformational flexibility of this compound and its interactions with its environment, particularly with solvent molecules. nih.govnih.gov

An MD simulation of this compound would typically involve:

System Setup: The molecule is placed in a simulation box, often filled with a chosen solvent, such as water, to mimic solution-phase conditions.

Force Field Application: A classical force field (e.g., AMBER, CHARMM, GROMOS) is assigned to describe the potential energy of the system. The force field contains parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Simulation: The simulation is run for a specific duration (from nanoseconds to microseconds), generating a trajectory of atomic coordinates over time.

Analysis of the MD trajectory can reveal:

Conformational Preferences: The molecule is not static; the dihedral angle between the pyridine and phenyl rings will fluctuate. MD simulations can identify the most stable conformations and the energy barriers between them.

Solvent Structuring: The simulation can show how solvent molecules arrange themselves around the solute. For example, the radial distribution function (RDF) can be calculated to determine the probability of finding a water molecule at a certain distance from the hydroxyl group's hydrogen or oxygen, providing insight into hydrogen bonding.

Dynamic Properties: Properties such as diffusion coefficients and rotational correlation times can be calculated to understand the molecule's mobility in solution.

The following table outlines typical parameters for setting up an MD simulation for this compound in an aqueous environment.

ParameterValue/SettingPurpose
Force FieldGAFF (General Amber Force Field)Provides parameters for drug-like small molecules.
Solvent ModelTIP3P WaterAn explicit water model for simulating aqueous solution.
Box TypeCubicDefines the simulation cell shape.
Boundary ConditionsPeriodic (PBC)Eliminates edge effects by simulating an infinite system.
Temperature298 K (25 °C)Controlled via a thermostat (e.g., Nosé-Hoover).
Pressure1 atmControlled via a barostat (e.g., Parrinello-Rahman).
Simulation Time100 nsDuration of the simulation to sample molecular motion.

Cheminformatics and Quantitative Structure-Property Relationships (QSPR)

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. A key application within this field is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR models are mathematical equations that correlate the structural or physicochemical features of molecules (described by numerical values called "descriptors") with a specific property of interest. researchgate.net

For this compound and its analogues, QSPR models could be developed to predict a wide range of properties, including:

Physicochemical Properties: Solubility (logS), lipophilicity (logP), and pKa.

Reactivity: Rate constants for specific reactions.

Biological Activity: Inhibition constants (IC50) against a particular enzyme or receptor.

The development of a QSPR model follows a standard workflow:

Data Collection: A dataset of compounds with known experimental values for the property of interest is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be classified into different categories, such as constitutional, topological, geometric, and quantum-chemical. nih.gov

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a mathematical model that links them to the property. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and can make accurate predictions for new, untested compounds.

Once a validated QSPR model is established, it can be used to predict the properties of this compound without the need for further experiments. This is particularly useful in the early stages of drug discovery or materials science for screening large libraries of virtual compounds.

The table below lists some common molecular descriptors that would be relevant for a QSPR study involving this compound.

Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular Weight (MW)The mass of the molecule.
ConstitutionalNumber of H-bond DonorsCounts of atoms (like in OH) that can donate a hydrogen bond.
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; relates to membrane permeability.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
Quantum-ChemicalHOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals; relate to reactivity.

Applications of 5 Chloro 2 4 Chlorophenyl Pyridin 3 Ol and Its Derivatives in Chemical Science

Role as a Ligand in Coordination Chemistry

The structure of 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol makes it an excellent candidate for use as a ligand in coordination chemistry. The presence of a pyridine (B92270) nitrogen atom and an adjacent hydroxyl group allows it to act as a bidentate, monoanionic N,O-donor ligand upon deprotonation of the hydroxyl group. This chelation can form stable five-membered rings with metal centers, a favorable configuration in coordination complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

While specific metal complexes of this compound are not extensively documented in the literature, the coordination chemistry of analogous 2-arylpyridine and pyridinol-type ligands is well-established. mdpi.com The synthesis of such complexes typically involves the reaction of the pyridinol ligand with a metal salt in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the hydroxyl group.

The general synthetic route can be represented as: n L-OH + MClₓ → [M(L-O)ₙ]Cl₍ₓ₋ₙ₎ + n HCl

Where L-OH is the pyridinol ligand and M is a transition metal. The resulting complexes can be characterized by various spectroscopic and analytical techniques.

| Elemental Analysis | Confirmation of the empirical formula of the synthesized complex. |

For instance, 2-arylpyridine derivatives are known to form cyclometalated compounds with metals like Gold(III), where the ligand acts as a bidentate N,C-donor. mdpi.com However, the pyridin-3-ol structure of the title compound strongly favors N,O-chelation.

Catalytic Activity of Metal-Pyridinol Complexes

Transition metal complexes containing pyridinyl alcohol or pyridonate ligands have shown significant promise in homogeneous catalysis. chemicalbook.com The electronic properties of the ligand, which can be tuned by substituents, play a crucial role in the catalytic activity of the metal center. The presence of electron-withdrawing groups, such as the chloro substituents on both the pyridine and phenyl rings of this compound, would modulate the electron density at the metal center, thereby influencing its catalytic performance.

Complexes of this nature have potential applications in a variety of catalytic reactions, including:

Oxidation/Reduction Reactions: The stable coordination environment provided by the ligand can support metal centers in various oxidation states, making them suitable for redox catalysis.

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are widely used as catalysts in C-C and C-N bond-forming reactions.

Hydrogenation/Dehydrogenation: Iridium and Ruthenium complexes with pyridonate ligands have been investigated for the dehydrogenation of alcohols.

Precursor in Materials Science

Functionalized heterocyclic compounds are fundamental building blocks in materials science. The distinct functionalities of this compound provide multiple reaction sites for its incorporation into larger material structures.

Incorporation into Polymeric Structures

The hydroxyl group of this compound can be used as a point of attachment for polymerization. For example, it could be converted into an acrylate (B77674) or methacrylate (B99206) ester, which can then undergo free-radical polymerization to form a polymer with pendant pyridyl groups. Alternatively, it could be used as a monomer in condensation polymerizations to form polyesters or polyethers. Chlorinated polymers, in general, are known for properties such as chemical resistance and fire retardancy. novistachem.comscirp.org The incorporation of this specific chlorinated pyridinol unit could impart unique optical, thermal, or metal-coordinating properties to the resulting polymer.

Use in Organic Electronic Materials (e.g., Organic Semiconductors)

Pyridine-containing π-conjugated systems are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govsigmaaldrich.com The pyridine ring is electron-deficient and its derivatives are often used as building blocks for n-type organic semiconductors. nih.gov The 2-(4-chlorophenyl) substituent in this compound extends the π-conjugation of the system.

While this specific molecule has not been reported as an organic semiconductor, its core structure could be synthetically modified to create more extended conjugated systems. For instance, the chloro and hydroxyl groups could be functionalized or replaced in cross-coupling reactions to build larger, planar molecules necessary for efficient charge transport. mdpi.comossila.com The development of such materials is crucial for advancing the field of flexible and solution-processable electronics. mdpi.com

Advanced Chemical Intermediate in Multi-step Synthesis

The combination of reactive sites on this compound makes it a potentially valuable intermediate in multi-step organic synthesis. The hydroxyl group, the chlorine atom, and the C-H bonds on the aromatic rings are all amenable to further chemical transformation.

The synthetic utility of related chloropyridine derivatives is well-documented. For example, 2-amino-5-chloropyridine (B124133) is a precursor for the synthesis of 5-chloro-2,3-dihydroxypyridine through diazotization and substitution reactions. google.com Similarly, N-(5-chloro-2-pyridyl)triflimide is used as a reagent for the synthesis of vinyl triflates, which are important intermediates in coupling reactions. orgsyn.org

Table 3: Potential Synthetic Transformations of this compound

Reactive Site Potential Reaction Resulting Functionality
Hydroxyl Group Etherification, Esterification Ethers, Esters
Pyridine Ring Nitrogen Alkylation, Oxidation Pyridinium (B92312) salts, N-oxides
Chlorine Substituents Nucleophilic Aromatic Substitution, Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) New C-C, C-N, C-O bonds

| Aromatic C-H Bonds | Electrophilic Aromatic Substitution, Directed C-H activation | Further functionalization of the rings |

This versatility allows the molecule to serve as a scaffold upon which greater molecular complexity can be built, making it a useful starting point for the synthesis of pharmaceuticals, agrochemicals, and other complex target molecules.

Applications in Sensors and Probes (Non-Biological Detection)

Derivatives of this compound represent a significant class of compounds within the broader family of pyridine derivatives, which have garnered substantial interest in the field of chemical sensing. researchgate.net The inherent photophysical properties of the pyridine moiety make it a versatile platform for the design of fluorescent and colorimetric chemosensors for the detection of various analytes, particularly toxic heavy metal ions. researchgate.netmdpi.com The core structure, featuring nitrogen and oxygen atoms, provides excellent chelating sites for metal ions, leading to detectable changes in their optical properties upon binding. mdpi.com

The development of these sensors is driven by the increasing need for simple, cost-effective, and real-time monitoring of environmental pollutants and industrial waste. mdpi.commdpi.com Pyridine-based sensors offer a promising alternative to traditional analytical techniques, which often require sophisticated instrumentation and time-consuming sample preparation. mdpi.com Research in this area focuses on synthesizing substituted pyridine compounds that exhibit high sensitivity and selectivity for specific target analytes. researchgate.net

Detection of Metal Cations

The pyridine framework is a key component in a multitude of chemosensors designed for the detection of various metal cations. The interaction between the pyridine derivative and a metal ion typically results in a distinct optical response, such as fluorescence quenching or enhancement, or a color change visible to the naked eye. researchgate.net This response is often attributable to processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).

Research has demonstrated the efficacy of pyridine derivatives in detecting a wide array of toxic heavy metal ions. For instance, certain pyridine-based fluorescent sensors have shown good selectivity and sensitivity for chromium (Cr²⁺), cobalt (Co²⁺), and copper (Cu²⁺). mdpi.com The binding of these metal ions to the nitrogen atoms of the pyridine moieties leads to significant deviations in fluorescence intensity. mdpi.com Similarly, other synthesized sensors have been effective in the rapid identification of ions like mercury (Hg²⁺) and nickel (Ni²⁺) in aqueous environments. researchgate.netmdpi.com The coordination between the pyridine ligand and Hg²⁺ ions can cause shifts in the absorption spectra, providing a basis for detection. researchgate.net

The versatility of the pyridine scaffold allows for its modification to tune the sensor's affinity and selectivity for different metal ions. For example, a dihydropyridine (B1217469) derivative was successfully developed as a highly selective fluorescent probe for gold (Au³⁺) ions, operating through a fluorescence quenching mechanism. mdpi.com This sensor demonstrated a low detection limit and was even adapted into a paper-based strip for on-site analysis. mdpi.com Furthermore, 3-hydroxy-4-pyridylisoquinoline, a compound structurally related to the pyridin-3-ol class, has been investigated as a fluorescent chemosensor for zinc (Zn²⁺), magnesium (Mg²⁺), and iron (Fe²⁺). scispace.com The complexation of these ions with the ligand produces characteristic optical responses that are dependent on the solvent, allowing for their identification through pattern analysis. scispace.com

Below is a table summarizing the performance of various pyridine derivatives in the detection of metal cations.

Sensor TypeTarget Analyte(s)Detection MethodKey Findings
Pyridine DerivativeCr²⁺, Co²⁺, Cu²⁺FluorometricGood selectivity and sensitivity observed. mdpi.com
Pyridine-based Grating SensorCr²⁺, Hg²⁺, Ni²⁺, Co²⁺FluorometricEnables rapid identification in environmental water. mdpi.com
Pyridine-based ChemosensorHg²⁺Fluorometric & ColorimetricExhibits good selectivity and sensitivity. researchgate.net
Dihydropyridine Derivative (DHP-OH)Au³⁺Fluorometric (Quenching)Limit of detection of 33 ppb (167 nM). mdpi.com
3-Hydroxy-4-pyridylisoquinolineZn²⁺, Mg²⁺, Fe²⁺FluorometricCharacteristic optical responses in different solvents. scispace.com

Detection of Anions

While the focus has largely been on cation detection, the adaptable nature of the pyridine structure also allows for its application in the sensing of anions. Anions play crucial roles in many chemical and biological processes, and the development of sensors for their detection is of significant importance.

One notable application is in the detection of cyanide (CN⁻), a highly toxic anion. Chalcone derivatives incorporating a pyridine ring have been investigated as chemosensors for cyanide ions. scilit.com These sensors exhibit a selective response to cyanide in the presence of other interfering anions such as fluoride, acetate (B1210297), and hydroxide. scilit.com The detection mechanism involves a change in the UV-vis spectrum upon the addition of cyanide, providing a clear signal for its presence. scilit.com The development of such sensors offers a simple and low-cost method for real-time analysis of this hazardous anion. scilit.com

The table below details the application of a pyridine-containing derivative for anion detection.

Sensor TypeTarget AnalyteDetection MethodKey Findings
(E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-oneCN⁻UV-vis SpectroscopyFunctions as a highly selective chemosensor for cyanide ions. scilit.com

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

Key research avenues include:

C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in synthesis. rsc.org Future methodologies could focus on the late-stage introduction of the chloro or hydroxyl groups onto a pre-formed 2-(4-chlorophenyl)pyridine (B1585704) core, or the direct coupling of a pyridine (B92270) precursor with 1,4-dichlorobenzene. This avoids the need for pre-functionalized starting materials and shortens synthetic routes.

Photoredox and Electrochemical Catalysis: These techniques use light or electricity to drive chemical reactions under mild conditions. numberanalytics.com They could be applied to forge the carbon-carbon bond between the pyridine and phenyl rings or to introduce the chloro substituent with high selectivity, avoiding harsh reagents. numberanalytics.com

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. numberanalytics.comnih.gov Developing a flow-based synthesis for 5-Chloro-2-(4-chlorophenyl)pyridin-3-ol could enable rapid optimization and on-demand production, which is particularly valuable for creating libraries of related compounds for screening. researchgate.netrsc.org

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies
MethodologyTraditional Approach (e.g., Kröhnke synthesis)Emerging Sustainable Approach
ConditionsOften requires high temperatures, strong acids/basesMild conditions (room temperature), ambient pressure
ReagentsStoichiometric, often toxic reagentsCatalytic (e.g., photoredox, electro-), renewable energy sources
EfficiencyMultiple steps, lower atom economy, significant wasteFewer steps (e.g., C-H activation), high atom economy, minimal waste
PlatformBatch processingContinuous flow chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The electronic nature of the pyridine ring, influenced by a hydroxyl group (electron-donating via resonance) and two chloro substituents (electron-withdrawing), presents a complex landscape for chemical reactions. Future research will focus on harnessing this unique electronic profile to achieve unprecedented chemical transformations.

Skeletal Editing: A frontier in organic synthesis is the direct manipulation of a molecule's core structure. sciencedaily.com Research could explore methods for "skeletal editing" of the pyridine ring in this compound, such as inserting or deleting atoms to transform it into other heterocyclic or carbocyclic systems, thereby creating radically new molecular scaffolds. sciencedaily.com

Dearomatization Chemistry: The dearomatization of pyridines is a powerful strategy for rapidly building three-dimensional complexity from flat aromatic precursors. mdpi.comacs.org Investigating the nucleophilic or radical dearomatization of this compound could lead to the synthesis of complex piperidine (B6355638) or dihydropyridine (B1217469) derivatives, which are prevalent in many pharmaceuticals. acs.org

Site-Selective Functionalization: The molecule has multiple potential sites for further functionalization. A key research challenge is to develop catalytic systems that can selectively target a specific C-H bond on either the pyridine or the chlorophenyl ring, overriding the inherent directing effects of the existing substituents. researchgate.netchemrxiv.org Success in this area would enable precise "late-stage functionalization" to create analogues with tailored properties.

Advancements in Spectroscopic and Structural Characterization Techniques

While standard techniques like NMR, IR, and mass spectrometry are fundamental, future research will leverage advanced characterization methods to gain deeper insights into the structure and dynamics of this compound and its reaction products. numberanalytics.comnumberanalytics.com

Hyphenated Techniques: The use of combined techniques such as Liquid Chromatography-NMR (LC-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) will be crucial for analyzing complex reaction mixtures generated during the exploration of novel reactivity, allowing for the rapid identification of intermediates and byproducts. numberanalytics.comnumberanalytics.com

Advanced NMR Methods: Two-dimensional and multi-dimensional NMR experiments will be essential for unambiguously assigning the structure of complex derivatives. Furthermore, techniques like solid-state NMR could be used to study the compound in different physical forms or when incorporated into materials. numberanalytics.com

High-Resolution Crystallography: Obtaining a single-crystal X-ray structure is the definitive method for structural elucidation. imperial.eduquora.com Future work will focus on crystallizing not just the parent compound but also its complexes with proteins or its derivatives to understand intermolecular interactions and conformational preferences, which is vital for drug design and materials science.

Expansion of Applications into New Areas of Chemical Technology

The pyridine scaffold is a well-established "privileged structure" in drug discovery. rsc.orgnih.gov However, the unique combination of functional groups in this compound opens the door to applications beyond traditional pharmaceuticals.

Functional Materials: The rigid, aromatic structure and the presence of polar groups suggest potential applications in materials science. Derivatives could be explored as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for porous polymers.

Agrochemicals: Substituted pyridines are a cornerstone of the agrochemical industry. acumenresearchandconsulting.com The specific substitution pattern of this molecule could be systematically modified and screened for novel herbicidal, fungicidal, or insecticidal activity.

Catalysis: The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate ligand for metal ions. Future research could involve synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations, where the electronic properties could be tuned by modifying the substituents. nih.govrsc.org

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and reducing the reliance on trial-and-error experimentation. nih.govnih.gov

Reaction Prediction and Optimization: ML models can be trained on vast reaction databases to predict the most likely outcome of a reaction or to identify the optimal conditions (temperature, solvent, catalyst) for synthesizing a target molecule like this compound. digitellinc.comnih.gov This can be coupled with automated flow reactors to create self-optimizing systems that rapidly discover the best synthetic routes. researchgate.nettechnologynetworks.com

Generative Models for Novel Compound Design: Using the this compound scaffold as a starting point, generative AI models can design new, virtual molecules with desired properties. youtube.com These models can explore a vast chemical space to suggest novel derivatives with enhanced biological activity or improved material properties, prioritizing them for synthesis. nih.gov

Property Prediction (QSAR and ADMET): For medicinal chemistry applications, ML algorithms can predict the biological activity (Quantitative Structure-Activity Relationship, QSAR) and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual derivatives. nih.gov This allows researchers to screen thousands of potential compounds in silico and synthesize only the most promising candidates, dramatically improving the efficiency of the drug discovery pipeline.

Table 2: Application of AI/ML in the Research of this compound
AI/ML ApplicationObjectivePotential Impact
Reactivity PredictionPredict the most likely site of functionalization. technologynetworks.comGuides synthetic strategy and reduces failed experiments.
Synthesis OptimizationIdentify optimal reaction conditions for yield and purity. nih.govAccelerates development of efficient synthetic routes.
Generative DesignCreate novel derivatives with optimized target properties.Expands accessible chemical space for new discoveries.
Property PredictionForecast biological activity and ADMET profiles. nih.govPrioritizes synthesis of candidates with high success probability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.